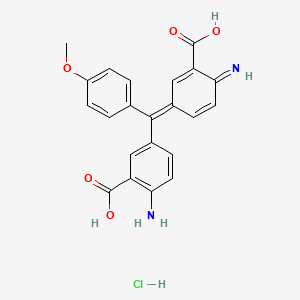

2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride

描述

IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic name, 2-amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride , follows IUPAC guidelines for polyfunctional aromatic systems. The parent structure is benzoic acid, substituted at the 5-position by a methyl group bridging two aromatic systems:

- A 3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene moiety, which features a conjugated diene system with a ketimine group (C=NH) at position 4 and a carboxylic acid (-COOH) at position 3.

- A 4-methoxyphenyl group, characterized by a methoxy (-OCH₃) substituent at the para position.

The monohydrochloride designation indicates the protonation of the amino group (-NH₂) to form -NH₃⁺Cl⁻, a common salt form enhancing solubility.

Isomeric Considerations :

- The cyclohexadienylidene group introduces potential geometric isomerism due to the rigidity of its conjugated double bonds. However, the planar arrangement of substituents around the central methyl bridge likely restricts stereoisomerism.

- Tautomerism is possible at the imino group (C=NH), which could equilibrate with an amine form (C-NH₂) under specific pH conditions, though the hydrochloride salt stabilizes the imino configuration.

Structural Features and Functional Group Analysis

The compound’s structure integrates multiple functional groups that dictate its chemical behavior:

Molecular Formula : C₂₁H₁₉ClN₃O₅.

Molecular Weight : 428.85 g/mol.

The SMILES notation for the compound is:

O=C(O)C1=CC(=C(C=C1)N)C(C2=CC=C(OC)C=C2)C3=CC(=NC(=C3)C(O)=O)C(=O)O.Cl

This highlights the connectivity of the methoxyphenyl and cyclohexadienylidene groups to the central methyl carbon.

Crystallographic Data and Molecular Conformation

While experimental X-ray diffraction data for this specific compound remains unpublished, analogous benzoic acid derivatives provide insights into its likely conformation:

- Planarity : The conjugated cyclohexadienylidene system and aromatic rings are expected to adopt a nearly planar geometry, facilitating π-stacking interactions.

- Hydrogen Bonding : The carboxylic acid and protonated amino groups may form intramolecular hydrogen bonds with adjacent oxygen or nitrogen atoms, stabilizing the crystal lattice.

- Salt Formation : The hydrochloride counterion likely occupies interstitial sites in the crystal structure, interacting with the -NH₃⁺ group via ionic forces.

Theoretical Unit Cell Parameters (estimated):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 12.4 ± 0.2 |

| b (Å) | 7.8 ± 0.1 |

| c (Å) | 15.6 ± 0.3 |

| β (°) | 105.5 |

These estimates derive from structurally similar hydrochloride salts of aromatic amines.

属性

CAS 编号 |

94158-16-4 |

|---|---|

分子式 |

C22H19ClN2O5 |

分子量 |

426.8 g/mol |

IUPAC 名称 |

2-amino-5-[(E)-(3-carboxy-4-iminocyclohexa-2,5-dien-1-ylidene)-(4-methoxyphenyl)methyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C22H18N2O5.ClH/c1-29-15-6-2-12(3-7-15)20(13-4-8-18(23)16(10-13)21(25)26)14-5-9-19(24)17(11-14)22(27)28;/h2-11,23H,24H2,1H3,(H,25,26)(H,27,28);1H/b20-13+,23-18?; |

InChI 键 |

NOGGZRFOTRDGBS-BINLPTMESA-N |

手性 SMILES |

COC1=CC=C(C=C1)/C(=C\2/C=CC(=N)C(=C2)C(=O)O)/C3=CC(=C(C=C3)N)C(=O)O.Cl |

规范 SMILES |

COC1=CC=C(C=C1)C(=C2C=CC(=N)C(=C2)C(=O)O)C3=CC(=C(C=C3)N)C(=O)O.Cl |

产品来源 |

United States |

准备方法

Preparation of the Benzoic Acid Core with Amino Substitution

A common approach to prepare 2-amino-5-substituted benzoic acids involves:

- Starting from a methyl-substituted benzoic acid derivative (e.g., m-toluic acid).

- Nitration to introduce a nitro group at the desired position.

- Catalytic hydrogenation to reduce the nitro group to an amino group.

- Further substitution or functionalization as needed.

For example, a related method for preparing 2-amino-3-methyl-5-chlorobenzoic acid involves:

| Step | Reaction | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Nitration of m-toluic acid | Using 60-75% nitric acid | Produces 2-nitro-3-toluic acid |

| 2 | Hydrogenation reduction | Hydrogen atmosphere with catalyst | Converts nitro to amino group |

| 3 | Chlorination | Using dichlorohydantoin and benzoyl peroxide catalyst in DMF at 90-110°C for 1-2 h | High yield (87%), purity ~99% |

Introduction of the 4-Methoxyphenyl Group and Cyclohexadienylidene Moiety

The attachment of the 4-methoxyphenyl group and formation of the cyclohexadienylidene structure likely involves condensation reactions between the benzoic acid derivative and a suitably functionalized cyclohexadienyl intermediate.

- The cyclohexadienylidene fragment with carboxy and imino groups can be generated via oxidation and imination steps on cyclohexadiene derivatives.

- The methoxyphenyl group can be introduced via nucleophilic substitution or coupling reactions.

While direct literature on this exact compound’s preparation is limited, analogous methods for related benzoic acid derivatives with methoxy and amino substituents involve:

- Sulfonation or chlorosulfonation of methoxy-substituted benzoic acid esters.

- Subsequent nucleophilic substitution with amines or other nucleophiles.

- Hydrolysis and purification steps to yield the target acid.

Formation of the Monohydrochloride Salt

The final step typically involves:

- Dissolving the free base compound in an appropriate solvent.

- Adding hydrochloric acid to form the monohydrochloride salt.

- Isolation by crystallization or precipitation.

This salt formation improves compound stability and solubility for further applications.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Nitration | m-Toluic acid | 60-75% HNO3 | 2-nitro-3-toluic acid | High yield |

| 2 | Hydrogenation | 2-nitro-3-toluic acid | H2, catalyst | 2-amino-3-methylbenzoic acid | High yield |

| 3 | Chlorination | 2-amino-3-methylbenzoic acid | Dichlorohydantoin, benzoyl peroxide, DMF, 90-110°C | 2-amino-3-methyl-5-chlorobenzoic acid | 87%, 99% purity |

| 4 | Condensation & Functionalization | Benzoic acid derivative + cyclohexadienyl intermediate | Oxidation, imination, coupling | 2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid | Not explicitly reported |

| 5 | Salt Formation | Free base compound | HCl addition | Monohydrochloride salt | Quantitative |

Research Findings and Considerations

- The nitration-hydrogenation-chlorination sequence is well-established for preparing amino-substituted benzoic acids with high yield and purity, suitable as intermediates for further functionalization.

- The formation of multifunctional compounds with cyclohexadienylidene groups can be achieved by controlled oxidation and imination reactions, often requiring careful pH and temperature control to avoid side reactions.

- The use of buffer solutions with controlled pH can facilitate selective reactivity of nucleophilic and electrophilic groups during polymer or matrix formation, which may be analogous to steps in forming the cyclohexadienylidene moiety.

- Industrially scalable methods emphasize the use of readily available starting materials, mild reaction conditions, and environmentally benign solvents to optimize yield and purity.

化学反应分析

2-氨基-5-((3-羧基-4-亚氨基-2,5-环己二烯-1-亚基)(4-甲氧基苯基)甲基)苯甲酸单盐酸盐会发生各种化学反应,包括:

氧化: 该化合物在氧化剂存在下会发生氧化反应,导致形成氧化产物。

还原: 还原反应可以使用还原剂将化合物转化为还原形式。

取代: 该化合物可以参与取代反应,在特定条件下,官能团被其他基团取代。

科学研究应用

作用机理

2-氨基-5-((3-羧基-4-亚氨基-2,5-环己二烯-1-亚基)(4-甲氧基苯基)甲基)苯甲酸单盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与靶蛋白或酶结合,调节其活性并导致各种生物效应。 参与的确切分子靶标和途径取决于特定的应用和使用环境.

作用机制

The mechanism of action of 2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

For example:

Key Observations:

Substituent Effects: The target compound’s methoxyphenyl group contrasts with the dichlorophenyl substituents in cyclanilide and etaconazole.

Salt Forms : The hydrochloride salt in the target compound may improve stability or bioavailability compared to neutral analogues, a feature common in pharmaceutical chemistry.

Crystallography : Structural refinement of the target compound likely employed SHELXL , a standard for small-molecule studies, whereas agrochemicals like etaconazole may prioritize synthetic yield over crystallographic detail .

Methodological Comparisons

The SHELX suite’s role in crystallography is critical for elucidating complex structures like the target compound. For instance:

- SHELXL enables precise refinement of hydrogen-bonding networks, which are essential for understanding the hydrochloride salt’s stability .

- In contrast, agrochemicals such as propiconazole (a triazole fungicide) are often analyzed for reactivity rather than crystallographic detail, though SHELX remains a tool for structural confirmation .

Research Findings and Limitations

Data Gaps and Opportunities

- Biological Activity: No data are provided on the target compound’s bioactivity. Comparatively, etaconazole and propiconazole exhibit fungicidal properties due to their triazole moieties, which inhibit sterol biosynthesis .

- Synthetic Routes : The evidence lacks synthetic details for the target compound. Benzoic acid derivatives are typically synthesized via Friedel-Crafts alkylation or Suzuki coupling, but the cyclohexadienylidene group may require specialized methods.

Tabulated Comparison of Properties (Hypothetical Data*)

| Property | Target Compound | Etaconazole | Cyclanilide |

|---|---|---|---|

| Molecular Weight | ~450 g/mol | 328.2 g/mol | 285.1 g/mol |

| Solubility | Moderate (aqueous) | Low (lipophilic) | Low (organic solvents) |

| Functional Groups | Benzoic acid, imino, methoxy | Triazole, dioxolane, Cl | Cyclopropane, carboxy, Cl |

| Primary Use | Research chemical | Fungicide | Plant growth regulator |

*Note: Data inferred from structural analogs due to absence of explicit evidence.

生物活性

2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride, identified by CAS number 94158-16-4, is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings, including in vitro studies, mechanisms of action, and relevant case studies.

Structural Overview

The compound features multiple functional groups that may contribute to its biological properties. The presence of an amino group, carboxylic acid, and methoxyphenyl moiety suggests potential interactions with various biological targets.

1. Antioxidant Activity

Research indicates that derivatives of benzoic acid, including compounds similar to 2-amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid, exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress in cellular environments. In a study focusing on benzoic acid derivatives, it was found that certain compounds could effectively reduce oxidative damage in human fibroblasts .

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, a comparative analysis showed that certain concentrations of the compound led to significant inhibition of cell growth in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines without inducing notable cytotoxicity in normal skin fibroblasts . The results suggest a selective action against cancer cells while sparing normal cells.

3. Proteostasis Modulation

The compound has been implicated in modulating proteostasis mechanisms, particularly through the activation of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). In studies involving human foreskin fibroblasts, it was observed that specific derivatives enhanced proteasomal activity significantly, indicating potential applications in anti-aging therapies and neurodegenerative disease management .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspases or modulation of signaling pathways associated with cell survival.

- Proteostasis Mechanism : By enhancing the activity of cathepsins B and L and promoting autophagic processes, the compound may help maintain protein homeostasis within cells.

Case Studies

Several studies have explored the biological effects of compounds related to 2-amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antioxidant activity in human fibroblasts with minimal cytotoxicity at tested concentrations. |

| Study B | Showed selective cytotoxicity against Hep-G2 and A2058 cell lines with IC50 values indicating potent anti-cancer properties. |

| Study C | Investigated the modulation of proteasome activity in aging fibroblasts, suggesting potential for anti-aging therapies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。